3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)aniline
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Overview
Description
3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)aniline is a fluorinated aromatic amine. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)aniline typically involves the reaction of aniline with a fluorinated alkyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the reaction and achieve a higher yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)aniline involves its interaction with specific molecular targets and pathways. The fluorinated alkyl chain can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene
- 3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)phenol
Uniqueness
Compared to similar compounds, 3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)aniline possesses an amino group, which significantly enhances its reactivity and versatility in chemical synthesis. This unique feature makes it a valuable compound for developing new materials and exploring novel applications in various fields.
Properties
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F12N/c13-7(14)9(17,18)11(21,22)12(23,24)10(19,20)8(15,16)5-2-1-3-6(25)4-5/h1-4,7H,25H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOSIIFABYJKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F12N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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